PRRSV/CD163-IN-1

Antiviral potency PRRSV Porcine alveolar macrophages

Most CD163-targeting compounds lack published selectivity indices in primary PAMs and defined inactive controls, confounding assay validation. PRRSV/CD163-IN-1 (B7) resolves this gap as the only probe with orthogonal BiFC + SPR (KD 28-39 μM) characterization, matched inactive analogues (B7-A5, B7-A6), and an MD-refined SRCR5 binding model. • IC50 7.5 μM, LC50 81.7 μM, SI 10.9 in PAMs - sole benchmarking reference • Time-of-addition validated: 2.8 log viral titer reduction post-inoculation • ≥98% HPLC; ships ambient/blue ice globally

Molecular Formula C25H24FN5O5S2
Molecular Weight 557.62
CAS No. 560995-89-3
Cat. No. B2443912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRRSV/CD163-IN-1
CAS560995-89-3
Molecular FormulaC25H24FN5O5S2
Molecular Weight557.62
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5
InChIInChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30)
InChIKeyUWRWJHDKWAZXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PRRSV/CD163-IN-1 (B7, CAS 560995-89-3): A Structurally Validated Small-Molecule Blocker of the CD163-SRCR5/PRRSV Glycoprotein Interaction for Antiviral Research


PRRSV/CD163-IN-1 (designated B7, CAS 560995-89-3) is a synthetic small-molecule inhibitor that disrupts the protein–protein interaction between the porcine CD163 scavenger receptor cysteine-rich domain 5 (SRCR5) and the PRRSV envelope glycoproteins GP2a and GP4, thereby blocking viral uncoating and subsequent infection of porcine alveolar macrophages [1]. Identified through artificial-intelligence-driven molecular screening and validated by bimolecular fluorescence complementation (BiFC) and PRRSV infection assays, B7 represents one of the first published chemical probes with a fully disclosed structure, confirmed target engagement, and detailed structure–activity relationship (SAR) characterization at the CD163–SRCR5 interface [1][2].

Why Generic CD163-Targeting Compounds Cannot Substitute for PRRSV/CD163-IN-1 in Mechanistic and SAR-Driven PRRSV Research


Substituting PRRSV/CD163-IN-1 with other CD163-targeting small molecules (e.g., fangchinoline, cepharanthine, C14) or anti-PRRSV agents with alternative mechanisms (e.g., atractylodinol analogs acting post-entry) introduces substantial interpretive risk because only B7 has been rigorously characterized through orthogonal BiFC, viral titration, target-binding, and head-to-head analogue SAR studies all within a single experimental framework [1][2]. Other compounds in this class exhibit varying potency, divergent mechanisms of action, and—critically—lack the publicly disclosed quantitative SAR datasets that allow researchers to rationally modify or interpret compound activity [3][4]. The presence of well-defined inactive analogues (B7-A5, B7-A6, B7-A7, B7-A8) enables B7 to serve as a validated tool for discriminating specific CD163–SRCR5 blockade from off-target cytotoxicity or non-specific antiviral effects [1].

Quantitative Differentiation of PRRSV/CD163-IN-1 (B7) Against Its Closest Comparators: IC50, Selectivity Index, Target Engagement, and SAR Evidence


Antiviral Potency and Selectivity of B7 in Primary Porcine Alveolar Macrophages vs. Atractylodinol Analogs (MARC-145 Cells) and Fangchinoline/Cepharanthine

B7 demonstrates an IC50 of 7.5 μM against PRRSV (VR-2332, Type II) in primary porcine alveolar macrophages (PAMs), with an LC50 of 81.7 μM yielding a selectivity index (SI) of 10.9 [1]. Atractylodinol analogs—inhibitors with a post-entry rather than entry-blocking mechanism—exhibit IC50 values of 0.4–1.4 μM in MARC-145 cells, but their potency has not been validated in the biologically more relevant PAM model [2]. Fangchinoline (EC50 = 2.03 μM) and cepharanthine (EC50 = 1.27 μM) show greater potency than B7, but their antiviral evaluation was performed in different cellular contexts and their selectivity indices in PAMs are not publicly reported [3]. C14, a multi-target inhibitor of CD163/RdRp/S273R, achieves an EC50 of 0.34 μM against PRRSV but lacks the extensive PAM-based selectivity characterization available for B7 [4].

Antiviral potency PRRSV Porcine alveolar macrophages CD163 inhibitor

Direct Target Engagement: B7 Binding Affinity (KD) to CD163-SRCR5 vs. C14 and Fangchinoline/Cepharanthine

B7 and closely related analogues physically bind the CD163-SRCR5 protein with dissociation constant (KD) values ranging from 28 to 39 μM, as confirmed by surface plasmon resonance in the 2023 JVI study [1]. Fangchinoline and cepharanthine were shown to bind CD163 through computational docking and cellular thermal shift assays (CETSA), but quantitative KD values for their direct interaction with purified CD163-SRCR5 are not publicly reported [2]. C14's binding to CD163 was analyzed computationally using the STSBPT strategy, but experimental KD data for the CD163–SRCR5 interaction have not been disclosed [3]. Baicalin, an in silico top candidate in the 2025 mechanistic study, exerts anti-PRRSV effects in part through CD163 expression inhibition rather than direct SRCR5 blockade [4].

Target engagement CD163-SRCR5 binding KD determination SPR

Structural Specificity: Functional Group Requirements from Head-to-Head Analogue Comparison Within B7 Chemical Series

In the B7 chemical series, the 3-(morpholinosulfonyl)aniline moiety and the benzenesulfonamide group are each essential for anti-PRRSV activity. Compounds B7-A5 and B7-A6, in which the 3-(morpholinosulfonyl)aniline group is replaced by a simple morpholine ring, completely lose the ability to block the CD163-SRCR5/GP2a interaction (BiFC assay) and fail to inhibit PRRSV infection of PAMs [1]. Compounds B7-A7 and B7-A8, which consist solely of the 3-(morpholinosulfonyl)aniline or 3-(piperidinylsulfonyl)aniline moiety without the quinoxaline-benzenesulfonamide scaffold, also show no inhibition of PRRSV infection at 15 μM [1]. Modifications to the benzenesulfonamide group (B7-A1, A2, A3) partially reduce—but do not abolish—inhibitory activity, whereas the 3-(morpholinosulfonyl)aniline to 4-position shift (B7-A2) or the morpholinosulfonyl to piperidinylsulfonyl substitution (B7-A4) are tolerated [1]. The 2023 JVI study further demonstrates that the morpholinosulfonyl group can be replaced by chlorine substituents without substantial loss of antiviral potency, expanding the SAR landscape [2].

Structure-activity relationship SAR B7 analogues CD163-SRCR5 inhibition

Mechanism of Action: CD163-SRCR5 Entry Blockade vs. Post-Entry Replication Inhibition of Atractylodinol Analogs

B7 inhibits PRRSV infection by blocking the interaction between CD163-SRCR5 and viral glycoproteins GP2a/GP4, acting at the uncoating step after viral internalization but not affecting virus binding to host cells [1]. Specifically, B7 post-inoculation treatment alone produces a 2.8 log reduction in PRRSV titer, comparable to the combined pre- and post-treatment regimen, confirming its post-entry (uncoating) target engagement [1]. By contrast, atractylodinol analogs inhibit PRRSV replication primarily at a post-entry step between 4 and 12 hours post-infection in MARC-145 cells, a distinctly different temporal window [2]. Fangchinoline and cepharanthine are reported to target CD163, but their precise mechanism (binding vs. expression modulation vs. downstream signaling interference) has not been delineated with the same mechanistic precision as B7 [3]. C14 targets CD163 alongside RdRp and S273R, introducing confounding polypharmacology that complicates mechanistic interpretation [4].

Mechanism of action Entry inhibitor CD163-SRCR5 Post-entry inhibitor

Broad-Spectrum Activity Against Type I and Type II PRRSV Strains vs. Strain-Limited Analogs

B7 (15 μM) significantly reduces viral RNA in PAMs infected with both Type II PRRSV strains (VR-2332, SDSU73, NADC30) and the Type I strain Lelystad [1]. The 2023 JVI study independently confirmed that B7-related compounds inhibit both Type 1 and Type 2 PRRSV infection of PAMs [2]. Atractylodinol analogs have been evaluated primarily against Type II PRRSV in MARC-145 cells and their activity against Type I strains is not characterized [3]. Fangchinoline and cepharanthine have demonstrated anti-PRRSV activity, but the specific strain breadth data (Type I vs. Type II) within the same experimental system are not detailed at the same resolution [4]. This broad-spectrum profile is critical for translational relevance, as both genotypes circulate globally in swine populations.

Broad-spectrum antiviral PRRSV genotypes Type I PRRSV Type II PRRSV

Computational Binding Model and Druggable Pocket Characterization by Molecular Dynamics vs. Static Docking for Other CD163 Ligands

A 2025 molecular dynamics (MD) and fragment molecular orbital (FMO) study provided the first mechanistic insights into B7 binding at CD163–SRCR5, revealing a plausible binding conformation and identifying key interacting residues within a flexible, groove-like pocket [1]. The study proposed an MD-refined model of CD163–SRCR5—superior to the static crystal structure—for efficient virtual screening of small-molecule repurposing libraries, and successfully identified baicalin as a top in silico candidate consistent with independent experimental evidence [1]. This validated computational framework is specifically built around the B7/CD163–SRCR5 interaction and provides a rational basis for fragment-based or structure-guided optimization of B7 analogues [1]. No comparably detailed, publicly available MD/FMO binding model exists for fangchinoline, cepharanthine, or C14 at the CD163–SRCR5 interface [2][3].

Molecular dynamics CD163-SRCR5 pocket Ensemble docking Virtual screening

Defined Research and Industrial Use Cases for PRRSV/CD163-IN-1 (B7) Based on Quantitatively Validated Differentiation


Validated Positive Control for CD163–SRCR5/PRRSV Glycoprotein Protein–Protein Interaction Assays (BiFC, SPR, ELISA)

B7 is the only compound for which inhibitory activity has been confirmed across both CD163–SRCR5/GP2a and CD163–SRCR5/GP4 BiFC assays at 5 μM, with independently measured KD values (28–39 μM) by SPR [1]. Its well-characterized, completely inactive analogues (B7-A5, B7-A6) and partially active analogues (B7-A1, A2, A3) provide matched negative and attenuated positive controls from the same chemical series, enabling rigorous validation of PPI screening cascades [2]. This makes B7 the preferred reference standard for contract research organizations (CROs) and academic screening centers establishing CD163–SRCR5 PPI assay platforms for high-throughput screening of novel entry inhibitors.

Selectivity Benchmarking in Primary Porcine Alveolar Macrophage Antiviral Assays

With a publicly reported IC50 of 7.5 μM, LC50 of 81.7 μM, and selectivity index of 10.9 in primary PAMs, B7 serves as a critical benchmarking compound when evaluating the therapeutic index of novel CD163-targeting antiviral candidates in the most biologically relevant cell type for PRRSV infection [1]. Because most other CD163-targeting compounds lack published SI values in PAMs [3][4], B7 provides the only available reference point for researchers needing to contextualize the cytotoxicity–efficacy trade-off of new chemical entities in primary macrophage-based screening workflows.

Mechanistic Dissection of CD163-Dependent Viral Uncoating Using Pre- vs. Post-Inoculation Treatment Protocols

B7 is uniquely suited for time-of-addition studies that discriminate CD163-mediated uncoating from viral binding, internalization, or post-entry replication. The 2020 study demonstrated that B7 post-inoculation treatment alone achieves a 2.8 log viral titer reduction—comparable to combined pre- and post-treatment—while pre-treatment alone has minimal effect, and B7 does not interfere with virus binding [1]. This makes B7 the definitive chemical probe for virologists investigating the temporal role of CD163–SRCR5 engagement during PRRSV entry and uncoating, particularly in studies comparing entry-dependent vs. entry-independent antiviral mechanisms [5].

Structure-Guided Medicinal Chemistry Using the Published MD-Refined CD163–SRCR5/B7 Binding Model

The 2025 MD/FMO study provides a validated, MD-refined model of CD163–SRCR5 in complex with B7, including residue-level interaction energetics, a defined druggable pocket, and experimental confirmation via baicalin virtual screening [6]. Medicinal chemistry teams can use this model—currently the only publicly available structure-based design platform at the CD163–SRCR5 interface—to rationally modify the B7 scaffold, prioritize virtual screening hits, and design focused libraries targeting the SRCR5 groove pocket [6]. This computational infrastructure is not available for any comparator compound class.

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